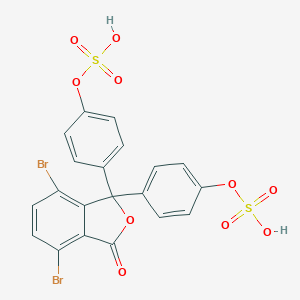

Dibromosulphthalein

説明

Dibromosulphthalein is a synthetic organic compound primarily used as a diagnostic dye in medical research. It is known for its ability to bind to plasma proteins and its use in liver function tests. The compound is characterized by its molecular formula, C20H12Br2O10S2, and a molecular weight of 636.24 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Dibromosulphthalein can be synthesized through the bromination of sulphthalein. The process involves the reaction of sulphthalein with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like Raney nickel, resulting in the formation of de-brominated products.

Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Raney nickel and sodium borohydride are frequently used reducing agents.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: De-brominated products.

Substitution: Compounds with different halogen or other substituents replacing the bromine atoms.

科学的研究の応用

Dibromosulphthalein has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving halogenated compounds.

Biology: Employed in studies of hepatic transport and biliary excretion in animal models.

Medicine: Utilized in liver function tests to assess hepatic uptake and excretion capabilities.

Industry: Applied in the production of diagnostic dyes and other brominated organic compounds.

作用機序

Dibromosulphthalein exerts its effects by binding to plasma proteins and being transported to the liver. In the liver, it is taken up by hepatocytes and excreted into bile. The compound’s interaction with hepatic transport proteins and its subsequent biliary excretion are key aspects of its mechanism of action .

類似化合物との比較

Sulfobromophthalein: Another diagnostic dye used in liver function tests.

Bromsulphthalein: Similar in structure and function, used for hepatic transport studies.

Uniqueness: Dibromosulphthalein is unique due to its specific binding affinity to plasma proteins and its stability in various conditions. Unlike some similar compounds, it exhibits resistance to β-glucuronidase and arylsulfatase, making it particularly useful in certain diagnostic applications .

生物活性

Dibromosulphthalein (DBSP) is a synthetic dye and a derivative of bromosulfophthalein, primarily used in medical diagnostics to assess liver function. Its biological activity is closely linked to its role as a substrate for hepatic transporters and its interactions with various biological systems. This article provides an overview of the biological activities of DBSP, including its pharmacokinetics, mechanisms of action, and implications in clinical settings.

Overview of this compound

This compound is a sulfonated dye that exhibits a strong affinity for hepatic tissues. It is commonly used in tests to evaluate liver function, particularly in assessing the hepatic clearance of organic anions. The compound's structure allows it to interact with specific transport proteins in the liver, making it a valuable tool in hepatology.

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : DBSP is rapidly absorbed after administration and reaches peak plasma concentrations within 30 minutes.

- Distribution : The dye is distributed primarily in the liver, where it undergoes significant hepatic uptake via transport proteins such as Mrp2 (multidrug resistance-associated protein 2) .

- Metabolism : DBSP is metabolized through sulfation pathways, which enhance its solubility and facilitate excretion . The sulfation process reduces its potential toxicity compared to unsulfated bile acids.

- Excretion : A significant portion of DBSP is excreted in bile, highlighting its role as a marker for biliary function. Impaired hepatic function can lead to increased retention of DBSP in the bloodstream .

Clinical Applications

DBSP has been utilized in various clinical settings to evaluate liver function:

- Liver Function Tests : The 30-minute retention test using DBSP helps identify patients with liver dysfunction. Studies indicate that dogs with more than 6% retention of DBSP have an 86% chance of abnormal liver function .

- Cholestatic Diseases : In conditions like cholestasis, the sulfation and elimination pathways for bile acids are altered. Research shows that DBSP can inhibit the biliary excretion of bile acid sulfates, indicating potential interactions that could affect treatment strategies for cholestatic disorders .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Hepatic Transport Studies : A study demonstrated that taurolithocholate-induced cholestasis significantly reduced the biliary excretion of sulfobromophthalein by 58%, suggesting that hepatic transport mechanisms are compromised during cholestatic conditions .

- Pharmacokinetic Studies : Research involving endotoxemia models showed altered pharmacokinetics for both rhodamine123 and bromosulfophthalein, indicating that inflammatory states can influence drug metabolism and clearance .

- Binding Studies : Investigations into the binding properties of DBSP revealed decreased glutathione S-transferase activity in liver tissues exposed to the dye, suggesting potential implications for detoxification processes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Hepatic Uptake | Rapid absorption; peak levels within 30 minutes |

| Biliary Excretion | Significant role as a marker for liver function; affected by cholestasis |

| Interaction with Transporters | Substrate for Mrp2; influences bile acid sulfation pathways |

| Clinical Utility | Used in liver function tests; predictive value for liver dysfunction |

特性

IUPAC Name |

[4-[4,7-dibromo-3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O10S2/c21-15-9-10-16(22)18-17(15)19(23)30-20(18,11-1-5-13(6-2-11)31-33(24,25)26)12-3-7-14(8-4-12)32-34(27,28)29/h1-10H,(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANIYWVYGNJWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C=CC(=C3C(=O)O2)Br)Br)C4=CC=C(C=C4)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169197 | |

| Record name | Dibromosulphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17199-35-8 | |

| Record name | Dibromosulphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromosulphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。